Differential Target Engagement: Friulimicin B Binds C₅₅-P While Daptomycin Disrupts Membrane Integrity
Friulimicin B directly targets the essential carrier lipid C₅₅-P, a mechanism not shared by daptomycin. This was proven by in vitro assays showing that C₅₅-P fully restores cell wall synthesis in a Friulimicin B-inhibited system but not in a daptomycin-inhibited one [1]. Transcriptomic analysis further differentiates them: daptomycin induces the LiaRS system, while Friulimicin B does not [1].
| Evidence Dimension | Target and Cellular Response |
|---|---|
| Target Compound Data | Binds C₅₅-P with a stoichiometry of 2:1 (peptide:C₅₅-P); Does not induce the LiaRS two-component system. |
| Comparator Or Baseline | Daptomycin: Disrupts membrane potential/perforation; Induces the LiaRS system. |
| Quantified Difference | Exogenous C₅₅-P restores peptidoglycan synthesis in Friulimicin B-treated cells, but not in daptomycin-treated cells. Daptomycin induces LiaRS, Friulimicin B does not. |
| Conditions | B. subtilis cell wall synthesis assays; Whole-genome microarray expression profiling in B. subtilis challenged with sublethal (1 µg/mL) antibiotic concentrations. |
Why This Matters
This confirms a unique and defined molecular target (C₅₅-P) for Friulimicin B, which is essential for studying bacterial cell wall biology and avoiding off-target effects associated with membrane disruption.
- [1] Schneider T, et al. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate. Antimicrob Agents Chemother. 2009 Apr;53(4):1610-8. PMID: 19164139. View Source
